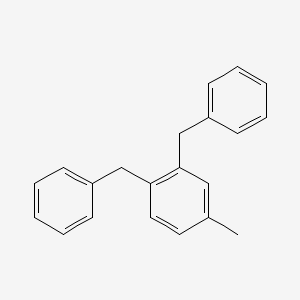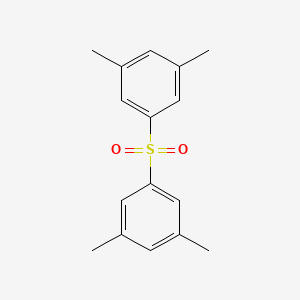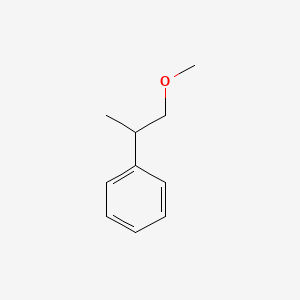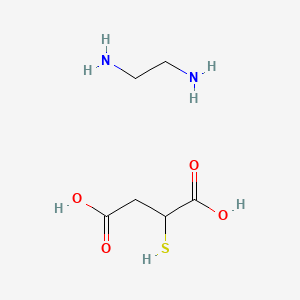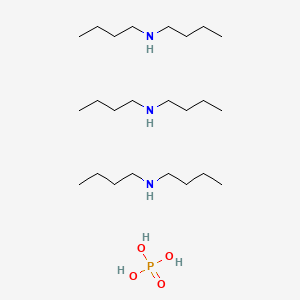
N-butylbutan-1-amine;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutylamine orthophosphate is an organic compound that belongs to the class of secondary amines. It is formed by the reaction of dibutylamine with orthophosphoric acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutylamine orthophosphate can be synthesized through the reaction of dibutylamine with orthophosphoric acid. The reaction typically involves mixing dibutylamine with orthophosphoric acid under controlled temperature and pH conditions to form the desired compound. The reaction can be represented as follows:
[ \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{)}_2\text{NH} + \text{H}_3\text{PO}_4 \rightarrow \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{)}_2\text{NH}_2\text{PO}_4 ]
Industrial Production Methods
In industrial settings, the production of dibutylamine orthophosphate involves large-scale mixing of dibutylamine and orthophosphoric acid in reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity of the product. The compound is then purified through distillation or crystallization processes.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutylamine orthophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of dibutylamine orthophosphate, such as dibutylamine oxides, reduced amines, and substituted phosphates.
Wissenschaftliche Forschungsanwendungen
Dibutylamine orthophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Industry: Dibutylamine orthophosphate is used in the production of corrosion inhibitors, emulsifiers, and flotation agents.
Wirkmechanismus
The mechanism of action of dibutylamine orthophosphate involves its interaction with molecular targets and pathways. The compound can act as a catalyst or inhibitor in various biochemical reactions. It binds to specific enzymes or receptors, altering their activity and leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dibutylamine orthophosphate include:
Dibutylamine: A secondary amine used in organic synthesis and as a corrosion inhibitor.
Orthophosphoric Acid: A common acid used in various chemical reactions and industrial processes.
Diethylamine orthophosphate: Another secondary amine orthophosphate with similar properties and applications.
Uniqueness
Dibutylamine orthophosphate is unique due to its specific combination of dibutylamine and orthophosphoric acid, which imparts distinct chemical and physical properties. Its ability to act as both a reagent and a catalyst in various reactions makes it valuable in multiple scientific and industrial applications.
Eigenschaften
CAS-Nummer |
71230-78-9 |
|---|---|
Molekularformel |
C24H60N3O4P |
Molekulargewicht |
485.7 g/mol |
IUPAC-Name |
N-butylbutan-1-amine;phosphoric acid |
InChI |
InChI=1S/3C8H19N.H3O4P/c3*1-3-5-7-9-8-6-4-2;1-5(2,3)4/h3*9H,3-8H2,1-2H3;(H3,1,2,3,4) |
InChI-Schlüssel |
ARSMQXDRZHQRTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCCCC.CCCCNCCCC.CCCCNCCCC.OP(=O)(O)O |
Verwandte CAS-Nummern |
111-92-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


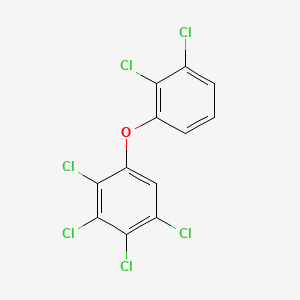
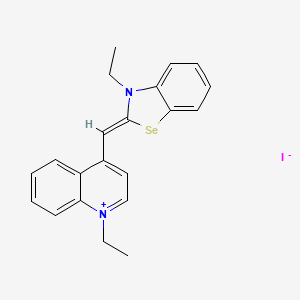
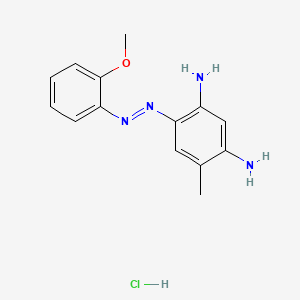

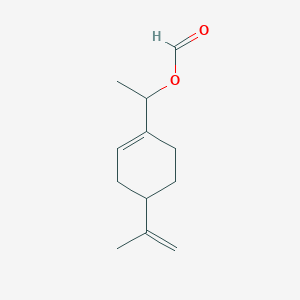
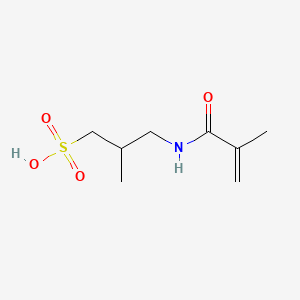
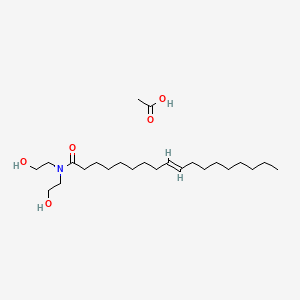
![4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]](/img/structure/B12672372.png)
